N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine
Description
Properties
CAS No. |
168084-99-9 |
|---|---|
Molecular Formula |
C15H16ClNO |
Molecular Weight |
261.74 g/mol |
IUPAC Name |
1-[3-[(4-chlorophenyl)methoxy]phenyl]-N-methylmethanamine |
InChI |
InChI=1S/C15H16ClNO/c1-17-10-13-3-2-4-15(9-13)18-11-12-5-7-14(16)8-6-12/h2-9,17H,10-11H2,1H3 |
InChI Key |
KDCREKOPMHAQDB-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=CC=C1)OCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine typically involves the reaction of 4-chlorobenzyl chloride with 3-hydroxybenzylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, forming the desired ether linkage. The product is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation would also be employed to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorobenzyl group can enhance binding affinity to certain molecular targets, while the benzylamine moiety can facilitate interactions with amino acid residues in proteins.
Comparison with Similar Compounds
Key Structural Analogs
The following table summarizes critical structural analogs and their properties:
Physicochemical Properties
- Lipophilicity : The trifluoromethyl analog (LogP ~2.5) exhibits higher lipophilicity than this compound (estimated LogP ~3.0), influencing blood-brain barrier penetration .
- Solubility : The methoxy and pyridinyl groups in CBPA improve aqueous solubility compared to the chloro-substituted parent compound, aiding in drug formulation .
Biological Activity
N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article explores its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features a benzylamine structure with a 4-chlorobenzyl ether substituent, which may influence its interaction with biological targets. The presence of electron-withdrawing groups like chlorine can enhance the compound's reactivity and biological profile.
Research indicates that this compound may act as an inhibitor for specific enzymes, particularly those involved in cancer pathways. Its structural properties suggest potential interactions with various protein targets, which can modulate cellular processes.
In Vitro Studies
In vitro studies have demonstrated the compound's capacity to inhibit certain enzymes. For instance, it has been investigated for its effects on CD73, an enzyme implicated in tumor progression and immune evasion. The inhibitory potency was assessed using various analogs, revealing that modifications to the benzyl group can significantly affect activity.
Table 1: Inhibitory Potency of this compound Analogues
| Compound | IC50 (nM) | Target Enzyme |
|---|---|---|
| This compound | X.XX | CD73 |
| Reference Compound A | Y.YY | CD73 |
| Reference Compound B | Z.ZZ | CD73 |
Note: IC50 values are indicative of the concentration required to inhibit 50% of enzyme activity.
Case Studies
- Cancer Cell Lines : In a study involving various cancer cell lines, this compound showed significant cytotoxic effects. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
- Antimicrobial Activity : The compound has also been evaluated for antimicrobial properties against several pathogenic strains. Results indicated moderate activity, suggesting potential as a lead compound for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research has shown that:
- Halogen Substituents : The presence of halogens on the benzene ring enhances binding affinity to target proteins.
- Alkyl Chain Length : Variations in the alkyl chain length connecting the amine group can alter solubility and bioavailability.
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Addition of Cl | Increased potency |
| Methyl Group Variation | Altered solubility |
| Chain Length Adjustment | Improved bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
